5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one
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Overview
Description
5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with piperazine derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted flavonoid compounds. These products can have different biological activities and applications .
Scientific Research Applications
5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antioxidant and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 5,7-dihydroxy-6,8-dimethyl-2-phenyl-4H-chromen-4-one
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-methyl-4-oxo-4H-chromen-8-yl β-D-glucopyranoside
Uniqueness
Compared to similar compounds, 5,7-dihydroxy-6,8-bis{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H38N4O6 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
5,7-dihydroxy-6,8-bis[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C29H38N4O6/c34-16-14-30-6-10-32(11-7-30)19-22-27(37)23(20-33-12-8-31(9-13-33)15-17-35)29-26(28(22)38)24(36)18-25(39-29)21-4-2-1-3-5-21/h1-5,18,34-35,37-38H,6-17,19-20H2 |
InChI Key |
BLNYVUONFXTDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCN(CC5)CCO)O |
Origin of Product |
United States |
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